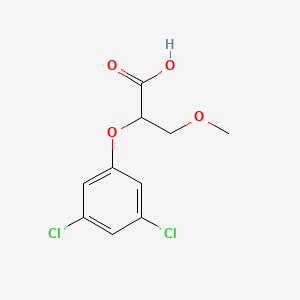

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid

Description

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid is a synthetic phenoxypropanoic acid derivative characterized by a 3,5-dichlorophenoxy group attached to the second carbon of a propanoic acid backbone, with a methoxy (-OCH₃) substituent at the third carbon. The 3,5-dichloro substitution pattern and methoxy group likely influence its physicochemical properties (e.g., solubility, acidity) and biological interactions compared to other phenoxypropanoic acids.

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-6(11)2-7(12)4-8/h2-4,9H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAMUXJQCGJKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701915-91-5 | |

| Record name | 2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid typically involves the reaction of 3,5-dichlorophenol with methoxypropanoic acid under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid is carried out in large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted under elevated temperatures and pressures to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid is utilized in a wide range of scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of agrochemicals and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiating features are its 3,5-dichlorophenoxy group and 3-methoxypropanoic acid backbone. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison

Key Observations:

- Chlorine Substitution: The 3,5-dichloro configuration in the target compound contrasts with the 2,4-dichloro pattern in dichlorprop-p. The 2,4-substitution is associated with higher herbicidal activity but also greater environmental persistence and carcinogenic risk .

- Methoxy Group Influence: The 3-methoxy group in the target compound may enhance solubility in polar solvents compared to non-methoxy analogs like dichlorprop-p. This group could also modulate interactions with plant auxin receptors, akin to methoxy-containing herbicides such as WH7 . In contrast, 3-(4-Chloro-2-methoxyphenoxy)propanoic acid () demonstrates how methoxy placement on the phenoxy ring (vs. the propanoic chain) impacts bioactivity and degradation pathways.

Physicochemical Properties

- Crystallography: (±)-2-(3,5-Dichlorophenoxy)propanoic acid () crystallizes in a monoclinic system with hydrogen-bonded dimers, a feature likely disrupted by the methoxy group in the target compound .

- This could influence soil adsorption and plant uptake.

Biological Activity

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has drawn attention in various fields of biological research due to its herbicidal properties and potential toxic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It contains two chlorophenoxy groups and a methoxypropanoic acid moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 251.09 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | 4.89 |

| Log P | 3.12 |

The biological activity of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid primarily involves its interaction with plant growth regulators and potential toxicity mechanisms in mammals.

Herbicidal Activity

The compound acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in target plants, ultimately causing their death. The herbicide's mechanism involves:

- Disruption of cell division : It alters normal cellular processes by promoting rapid cell division and elongation.

- Induction of oxidative stress : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in plant cells.

Toxicity Mechanisms

In mammals, the toxicity of this compound can manifest through various pathways:

- Mitochondrial Injury : Similar to other chlorophenoxy compounds, it may cause mitochondrial dysfunction, leading to energy depletion and cell death.

- Oxidative Stress : The generation of ROS can result in lipid peroxidation and damage to cellular structures.

- Neurotoxicity : There are indications that exposure may affect neurotransmitter systems, though specific pathways require further elucidation.

Case Study 1: Acute Toxicity

A case involving a young adult who ingested a significant quantity of 2,4-D highlighted the acute toxic effects associated with chlorophenoxy compounds. Symptoms included:

- Loss of consciousness

- Rhabdomyolysis

- Renal failure

This case illustrated the severe systemic effects that can arise from high doses of related compounds .

Case Study 2: Long-term Exposure and Cancer Risk

A population-based study in Nebraska investigated the association between non-Hodgkin's lymphoma (NHL) and exposure to 2,4-D. Findings indicated a 50% increased risk among individuals who mixed or applied the herbicide, suggesting potential carcinogenic effects linked to long-term exposure .

Research Findings

Research has demonstrated various biological activities associated with 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid:

- Antimicrobial Properties : Studies have shown that certain derivatives exhibit antimicrobial activity against various pathogens.

- Endocrine Disruption : Animal studies suggest that prolonged exposure may disrupt endocrine functions, affecting reproductive health .

Table 2: Summary of Biological Activities

| Activity | Evidence Level |

|---|---|

| Herbicidal | Strong |

| Antimicrobial | Moderate |

| Endocrine Disruption | Moderate |

| Neurotoxicity | Emerging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.